2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid
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Overview
Description
2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid is an organic compound with the molecular formula C10H8O3S2 It is characterized by the presence of two thiophene rings attached to a central acetic acid moiety
Mechanism of Action
Target of Action
It is known that the compound is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a certified reference material, suggesting that it has been extensively characterized for use in pharmaceutical research .
Result of Action
It is known that the compound is a pharmaceutical secondary standard and certified reference material, suggesting that it has been extensively characterized for use in pharmaceutical research .
Action Environment
It is known that the compound is a certified reference material, suggesting that it has been extensively characterized for use in a variety of research environments .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, which include this compound, are known to exhibit a variety of properties and applications . They are utilized in industrial chemistry and material science .
Molecular Mechanism
It is known that thiophene derivatives can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid typically involves the reaction of thiophene derivatives with acetic acid precursors under controlled conditions. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a condensation reaction with acetic acid in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-oxo-2,2-di(thiophen-3-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2,2-di(thiophen-3-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid
- Di-2-thienylglycolic acid
- α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid
Uniqueness
2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid is unique due to the specific positioning of the thiophene rings at the 3-position, which may confer distinct electronic and steric properties compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-2,2-di(thiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S2/c11-9(12)10(13,7-1-3-14-5-7)8-2-4-15-6-8/h1-6,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRPEPVLUJPOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C2=CSC=C2)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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